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molecular formula C11H16N4O2 B8548429 Ethyl-4-(4-nitro-pyridin-2-yl)-piperazine

Ethyl-4-(4-nitro-pyridin-2-yl)-piperazine

Cat. No. B8548429
M. Wt: 236.27 g/mol
InChI Key: MHBAPVBSWRHIEN-UHFFFAOYSA-N
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Patent
US07456175B2

Procedure details

A mixture of 2 g (13 mmol) 2-chloro-4-nitropyridine, 1.73 g (15 mmol) 1-ethyl-piperazine and 0.81 g (6 mmol) N,N-diisopropylethylamine (DIPEA) in 19 ml DMF and 20 ml water was heated to 100° C. for 24 h. The precipitate was filtered off and washed three times with 4 ml of water and dried for 24 h under vacuum to yield 2.03 g (68%) of the title compound as yellow oil (m/e): 236.7 (MH+; 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[CH2:11]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[CH3:12].C(N(CC)C(C)C)(C)C>CN(C=O)C.O>[CH2:11]([N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1)[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.73 g
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
0.81 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed three times with 4 ml of water
CUSTOM
Type
CUSTOM
Details
dried for 24 h under vacuum
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=NC=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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